(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate
Description
The compound "(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate" is a benzeneacetate ester derivative characterized by two key structural features:
- A dioxolane ring (2,2-dimethyl-1,3-dioxolan-4-yl) attached via a methyl group, which may act as a protective group to enhance stability or modulate solubility.
- A 4-(2-methylpropyl)phenyl substituent (isobutyl group) at the alpha position of the benzeneacetate core.
The dioxolane moiety is notable for its polarity, which could influence bioavailability compared to non-polar analogs .
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C19H28O4/c1-13(2)10-15-6-8-16(9-7-15)14(3)18(20)21-11-17-12-22-19(4,5)23-17/h6-9,13-14,17H,10-12H2,1-5H3 |
InChI Key |
UXQQIDYZHHEZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2COC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate involves several steps. One common method includes the reaction of alpha-Methyl-4-(2-methylpropyl)benzeneacetate with 2,2-Dimethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl alpha-Methyl-4-(2-methylpropyl)benzeneacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below highlights key structural analogs and their properties:
Key Comparative Insights
Dioxolane vs. Methoxy/Nitrooxy Groups
- The target compound’s dioxolane ring likely improves hydrolytic stability compared to the nitrooxy group in CAS 302543-78-8, which is prone to decomposition under physiological conditions .
- The methoxy group in CAS 302543-78-8 may enhance electron-donating effects, altering reactivity in synthesis or biological systems.
Isobutyl vs. Halogen Substituents
- The 4-(2-methylpropyl) group in the target compound is bulkier and more lipophilic than the halogenated phenyl groups in bromopropylate/chloropropylate. This could reduce bioactivity as a pesticide but improve membrane permeability in drug-like molecules .
- Halogen atoms (Br, Cl) in bromopropylate/chloropropylate confer electrophilic properties , critical for pesticidal activity via enzyme inhibition .
Physicochemical and Bioactivity Trends
- Bioactivity : Halogenated analogs () show pesticidal activity, while dioxolane-containing compounds (e.g., certain prodrugs) may exhibit enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
